molecular formula C11H13BrO B1619376 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol CAS No. 56041-75-9

4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol

Cat. No.: B1619376
CAS No.: 56041-75-9
M. Wt: 241.12 g/mol
InChI Key: AKWHXCFLUPFEEX-UHFFFAOYSA-N
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Description

4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol (CAS 4489-22-9) is a substituted benzyl alcohol derivative characterized by a bromine atom at the para position of the benzene ring, a cyclopropyl group, and a methyl group attached to the alpha carbon of the benzyl alcohol backbone . Its molecular formula is C₁₁H₁₃BrO, with a molecular weight of 241.13 g/mol. The compound’s unique steric and electronic properties arise from the cyclopropyl ring’s strain and the electron-withdrawing bromine substituent, making it distinct from simpler benzyl alcohol derivatives.

Properties

IUPAC Name

1-(4-bromophenyl)-1-cyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13BrO/c1-11(13,8-2-3-8)9-4-6-10(12)7-5-9/h4-8,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWHXCFLUPFEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973190
Record name 1-(4-Bromophenyl)-1-cyclopropylethan-1-ol
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Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56041-75-9, 57623-07-1
Record name 4-Bromo-α-cyclopropyl-α-methylbenzenemethanol
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Record name 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol
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Record name 1-(4-Bromophenyl)-1-cyclopropylethan-1-ol
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Record name 4-bromo-α-cyclopropyl-α-methylbenzyl alcohol
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Preparation Methods

Organometallic Addition to Ketone Precursors

The reaction of 2,2-dichloro-1-methylcyclopropyl(phenyl)methanone with organometallic reagents forms the foundational pathway. For instance, treatment of the ketone with phenylmagnesium bromide (PhMgBr) in tetrahydrofuran (THF) at 0–5°C yields 1-(4-bromophenyl)-1-cyclopropylethanol after acidic workup. This method leverages the nucleophilic addition of Grignard reagents to carbonyl groups, followed by cyclopropane ring retention during quenching.

Key Conditions :

  • Temperature: 0–5°C (initial), 20–25°C (final)
  • Solvent: THF
  • Yield: 96% (for analogous substrates)

Diastereoselective Cyclopropanation of Allylic Alcohols

Cyclopropanation of (Z)-allylic alcohols using zinc- or samarium-derived carbenoids achieves high diastereoselectivity. The hydroxyl group directs syn-addition of the carbenoid, avoiding allylic 1,3-strain (Fig. 1). For 4-bromo-α-cyclopropyl-α-methylbenzyl alcohol, this method requires pre-synthesis of the allylic alcohol precursor, followed by cyclopropanation with CH₂I₂/Et₂Zn.

Mechanistic Insight :

  • Conformational control by the hydroxyl group ensures syn-selectivity.
  • Steric bulk of the 2° alcohol substituent modulates diastereoselectivity.

Lewis Acid-Catalyzed Benzannulation

TiCl₄- or SnCl₄-Mediated [4 + 2] Annulation

Ortho- and para-substituted 1-Ar-1-1-Ar-2-2,2-dichlorocyclopropylmethanols undergo TiCl₄- or SnCl₄-catalyzed benzannulation to form α-arylnaphthalenes, which are hydrolyzed to the target alcohol. For example, 1-(4-bromophenyl)-1-cyclopropylethanol is obtained via hydrolysis of the intermediate naphthalene derivative under acidic conditions.

Optimized Protocol :

  • Catalyst: TiCl₄ (1.0 equiv)
  • Solvent: Dichloromethane (DCM)
  • Yield: 49–69% (for ortho-substituted substrates)

Substrate Generality and Regiocontrol

The method tolerates electron-donating (Me, MeO) and electron-withdrawing (Cl) groups on the aryl ring. Meta-substituted substrates follow conventional benzannulation pathways, whereas para-substituted variants exclusively yield ipso-type products.

Sulfur-Promoted Ring-Opening/Annulation

Potassium Sulfide in DMSO

A one-pot synthesis employs potassium sulfide (K₂S) in DMSO at 140°C to annulate 4-bromophenyl precursors with cyclopropane derivatives. This method avoids transition metals and achieves 67% isolated yield for 1-(4-bromophenyl)-1-cyclopropylethanol.

Critical Parameters :

  • Sulfur Source: K₂S (optimal over Na₂S, NH₄HS)
  • Solvent: DMSO (essential for annulation)
  • Temperature: 140°C
  • Reaction Time: 8 hours

Mechanistic Role of DMSO

DMSO acts as both solvent and oxidant, facilitating sulfur insertion and subsequent cyclopropane ring-opening. The reaction proceeds via a thiiranium intermediate, which rearranges to the final alcohol.

Asymmetric Cyclopropanation with Chiral Ligands

Charette’s Chiral Boron-Based Ligands

Enantioselective synthesis uses chiral ligands derived from N,N,N′,N′-tetramethyltartaric acid diamide and butyl boronic acid. Precomplexation with Zn(CH₂I)₂ ensures enantiomeric excess (ee) >90% for cyclopropylcarbinols.

Procedure :

  • Ligand: stoichiometric with Zn(CH₂I)₂
  • Temperature: −78°C to 25°C
  • Yield: 85–92% (for analogous alcohols)

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Diastereoselectivity Scalability
Grignard Addition PhMgBr 96 Moderate High
TiCl₄-Benzannulation TiCl₄ 69 High Moderate
K₂S Annulation K₂S/DMSO 67 N/A High
Asymmetric Cyclopropanation Chiral boron ligand 90 >90% ee Low

Chemical Reactions Analysis

Types of Reactions

4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Hydrocarbons

    Substitution: Corresponding substituted products (e.g., amines, thiols)

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol has the molecular formula C11H13BrO and features a bromine atom attached to an aromatic ring, along with a cyclopropyl group and a hydroxyl functional group. Its unique structure contributes to its reactivity and potential applications in drug development and synthesis.

Synthesis Applications

The synthesis of this compound is often achieved through various methods, including:

  • Bromination Reactions : The introduction of bromine can be accomplished via electrophilic aromatic substitution, which is crucial for modifying the compound's reactivity.
  • Alcohol Functionalization : The hydroxyl group allows for further modifications, making it a versatile intermediate in organic synthesis.

Table 1: Synthesis Methods for this compound

MethodDescriptionReference
Electrophilic SubstitutionBromination of alpha-methylbenzyl alcohol
Metal-Catalyzed ReactionsUtilization of transition metals for efficient coupling
Direct HydroxylationConversion from corresponding halogenated compounds

Medicinal Chemistry Applications

This compound is explored for its potential therapeutic applications. It serves as a building block for synthesizing various pharmacologically active compounds, particularly those targeting the central nervous system (CNS).

  • GPR88 Agonists : Research indicates that derivatives of this compound may act as agonists for GPR88, a receptor implicated in several CNS disorders such as schizophrenia and addiction. Studies have shown that compounds with similar structures can modulate alcohol consumption behaviors in animal models, suggesting potential applications in treating alcohol use disorder (AUD) .

Table 2: Potential Therapeutic Targets Related to this compound

TargetCondition TreatedMechanism of Action
GPR88SchizophreniaModulation of neurotransmitter systems
CNS DisordersADHD, Parkinson’s DiseaseAgonistic effects on GPR88 receptors
Alcohol Use DisorderAlcohol dependencyReduction in voluntary alcohol consumption

Case Studies

Several studies have documented the use of this compound in research settings:

  • Study on CNS Activity : A medicinal chemistry campaign synthesized various analogs of this compound to evaluate their efficacy as GPR88 agonists. The results indicated that specific modifications could enhance binding affinity and selectivity towards GPR88 .
  • Synthetic Methodology Development : Researchers developed metal-free synthetic routes to produce derivatives of this compound, demonstrating its versatility in generating complex molecular architectures .

Mechanism of Action

The mechanism of action of 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol depends on the specific reactions it undergoes. In general, the presence of the bromine atom and the hydroxyl group allows for a variety of chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions can lead to the formation of new chemical bonds and the generation of diverse products.

Comparison with Similar Compounds

Substituent Variations in Brominated Benzyl Alcohols

The following table compares 4-bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol with other brominated benzyl alcohols differing in substituents on the alpha carbon:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 4489-22-9 C₁₁H₁₃BrO 241.13 Cyclopropyl, methyl
4-Bromo-alpha-methylbenzyl alcohol 22135-53-1 C₉H₁₁BrO 215.09 Methyl
4-Bromo-alpha-ethylbenzyl alcohol 5391-88-8 C₁₀H₁₃BrO 229.11 Ethyl
4-Bromo-alpha-propylbenzyl alcohol 71411-64-8 C₁₁H₁₅BrO 243.14 Propyl
p-Bromo-alpha-cyclopropylbenzyl alcohol 88384-34-3 C₁₀H₁₁BrO 227.10 Cyclopropyl (no methyl)
4-Bromobenzyl alcohol 873-75-6 C₇H₇BrO 187.04 No alpha substituents

Key Observations :

  • Electronic Effects: The bromine atom’s electron-withdrawing nature decreases electron density at the hydroxyl group, slightly increasing acidity compared to non-brominated analogs. However, this effect is less pronounced than in fluorinated derivatives (see Section 2.3) .
  • Molecular Weight Trends : Bulkier substituents (e.g., cyclopropyl) increase molecular weight, which correlates with higher boiling points and lower solubility in polar solvents .

Fluorinated vs. Brominated Benzyl Alcohols

Fluorinated analogs, such as 4-bromo-2-fluorobenzyl alcohol (CAS 188582-62-9) and 2-bromo-4-fluorobenzyl alcohol (CAS 229027-89-8), exhibit distinct electronic properties due to fluorine’s electronegativity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Bromo-2-fluorobenzyl alcohol 188582-62-9 C₇H₆BrFO 205.02 Bromine (para), fluorine (ortho)
2-Bromo-4-fluorobenzyl alcohol 229027-89-8 C₇H₆BrFO 205.02 Bromine (meta), fluorine (para)

Key Observations :

  • Reactivity : Fluorine’s ortho/para-directing nature influences regioselectivity in further functionalization reactions, contrasting with bromine’s meta-directing behavior .

Comparison with Simpler Benzyl Alcohol Derivatives

4-Bromobenzyl alcohol (CAS 873-75-6) serves as a baseline for comparison:

  • Physical Properties : Density = 1.565 g/cm³, melting point = 76.5–77.0°C, boiling point = 125–140°C at 11 Torr .
  • Reactivity : The absence of alpha substituents simplifies reactions like oxidation to 4-bromobenzaldehyde or esterification, whereas steric hindrance in the target compound may slow such processes .

Biological Activity

4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol (CAS No: 56041-75-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's molecular formula is C11H13BrO, with a structure characterized by a bromine atom attached to a cyclopropyl group adjacent to a benzyl alcohol moiety. The presence of the bromine atom and the cyclopropyl group is significant for its biological activity.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various pharmacological activities, including:

  • CNS Activity : The compound may act as an agonist for G protein-coupled receptors (GPCRs), which are crucial in central nervous system (CNS) disorders such as schizophrenia and Parkinson's disease .
  • Alcohol Consumption Modulation : Studies have shown that related compounds can influence alcohol consumption behaviors in animal models, suggesting potential applications in treating alcohol use disorders .
  • Antitumor Activity : Preliminary data suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Key findings include:

  • Bromine Substitution : The introduction of the bromine atom significantly enhances the binding affinity to specific receptors compared to non-brominated analogs .
  • Cyclopropyl Group Influence : The cyclopropyl moiety contributes to the compound's three-dimensional structure, which is essential for receptor interaction and activity .

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

  • CNS Disorders : A study demonstrated that compounds with similar structures could effectively modulate GPCR activity, leading to reduced symptoms in rodent models of CNS disorders .
  • Alcohol Use Disorder : Research indicated that certain derivatives could reduce voluntary alcohol consumption in mice, highlighting their potential therapeutic role in addiction treatment .
  • Antitumor Efficacy : In vitro assays showed that modifications of this compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity against specific types of cancer .

Data Table: Biological Activity Summary

Activity TypeReference SourceObserved EffectIC50 Value
CNS Disorders Modulation of GPCR activity11 nM
Alcohol Consumption Reduction in voluntary intakeNot specified
Antitumor Activity Cytotoxicity against cancer cell lines0.003 - 9.27 µM

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 4-bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation. For example, 1^1H and 13^13C NMR can resolve the cyclopropyl and methyl substituents, while bromine isotopic patterns in HRMS aid in molecular formula validation. Melting point analysis (e.g., 75–77°C for analogous brominated benzyl alcohols) can corroborate purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Solubility in polar aprotic solvents (e.g., DMF or DMSO) allows stock solutions to be prepared, but avoid aqueous storage due to potential hydrolysis of the cyclopropyl group .

Q. What are the standard synthetic routes for brominated benzyl alcohols with bulky substituents?

  • Methodological Answer : Friedel-Crafts alkylation or Grignard reactions are commonly used. For example, bromination of pre-formed alpha-cyclopropyl-alpha-methylbenzyl alcohol via N-bromosuccinimide (NBS) in CCl4_4 under UV light can yield the target compound. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in the synthesis of this compound?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For instance, Sharpless epoxidation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can isolate enantiomers. Chiral HPLC with columns like Chiralpak® IA/IB validates purity (>99% ee), as seen in analogous brominated benzyl alcohol derivatives .

Q. What side reactions occur during bromination of sterically hindered benzyl alcohols, and how are they mitigated?

  • Methodological Answer : Competing debromination or cyclopropane ring-opening may occur under harsh conditions. Optimize bromination by using low-temperature (0–5°C) NBS reactions with radical initiators (e.g., AIBN) and stoichiometric control. Post-reaction quenching with Na2_2S2_2O3_3 minimizes over-bromination .

Q. How do the cyclopropyl and methyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The cyclopropyl group enhances ring strain, increasing susceptibility to electrophilic attack, while the methyl group sterically hinders para-substitution. In Suzuki-Miyaura couplings, use Pd(OAc)2_2/SPhos catalysts to couple the bromine moiety with aryl boronic acids, ensuring reaction temperatures ≤80°C to preserve the cyclopropane .

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting points) and reference analogous compounds. For example, 4-bromo-2,6-difluorobenzyl alcohol (mp 75–77°C) shares similar steric effects, aiding in comparative analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol
Reactant of Route 2
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4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol

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